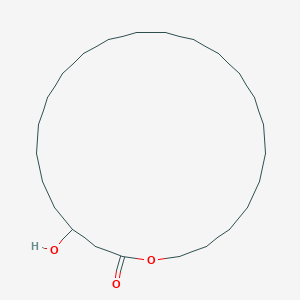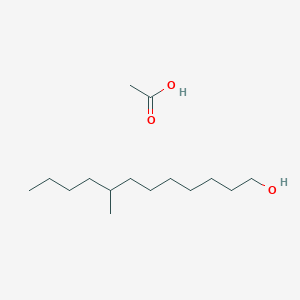
2,3-Bis(phenylsulfonyl)-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(phenylsulfonyl)-1,3-butadiene is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a butadiene backbone. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylsulfonyl)-1,3-butadiene typically involves the reaction of 1,3-butadiene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(phenylsulfonyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for use in organic synthesis .
Scientific Research Applications
2,3-Bis(phenylsulfonyl)-1,3-butadiene has several applications in scientific research:
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(phenylsulfonyl)-1,3-butadiene involves the activation of the double bonds by the phenylsulfonyl groups. This activation facilitates various chemical reactions, such as Michael addition and nucleophilic substitution, by stabilizing the intermediate species formed during these processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(phenylsulfonyl)-1-propene: Similar in structure but with a shorter carbon backbone.
Phenylsulfonyl-substituted alkenes: These compounds share the phenylsulfonyl functional group but differ in the alkene structure.
Uniqueness
2,3-Bis(phenylsulfonyl)-1,3-butadiene is unique due to its combination of stability and reactivity, which makes it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
85540-20-1 |
|---|---|
Molecular Formula |
C16H14O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2 |
InChI Key |
MZRCSZMGBMHTJW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
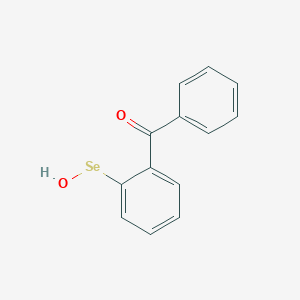
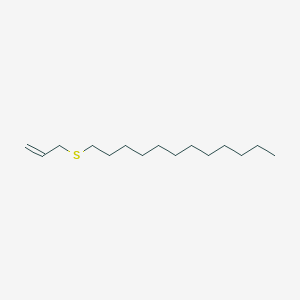
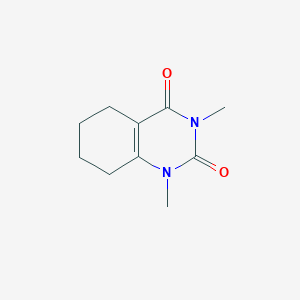
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
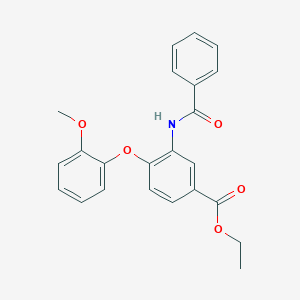

![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
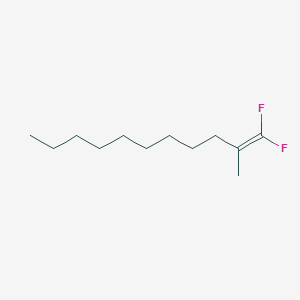
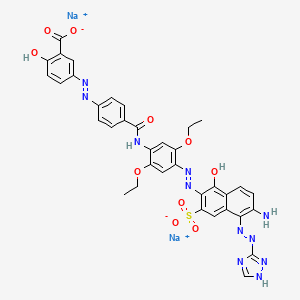

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
